4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
CAS No.: 1782894-92-1
Cat. No.: VC11503348
Molecular Formula: C8H11F3O2
Molecular Weight: 196.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782894-92-1 |
|---|---|
| Molecular Formula | C8H11F3O2 |
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2 |
| Standard InChI Key | RHAQXWPDXNOQHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1C=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde (C₈H₁₁F₃O₂) features a cyclohexane backbone with three distinct functional groups:
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A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.
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A trifluoromethyl group (-CF₃) at the 4-position, imparting lipophilicity and metabolic stability.
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An aldehyde group (-CHO) at the 1-position, enabling nucleophilic additions and condensations.
The compound exists as a mixture of diastereomers due to the two stereogenic centers at the 1- and 4-positions of the cyclohexane ring. The equilibration between chair conformations further complicates its stereochemical profile .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1782894-92-1 |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| Purity | 95% |
| IUPAC Name | 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde |
| Canonical SMILES | C1CC(CCC1C=O)(C(F)(F)F)O |
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde typically proceeds through multi-step protocols involving:
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Cyclohexanone Derivative Functionalization: Starting materials such as 4-trifluoromethylcyclohexanone are modified via hydroxylation and oxidation. Trifluoromethylation agents like Ruppert-Prakash reagent (TMSCF₃) are employed to introduce the -CF₃ group.
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Aldehyde Formation: Oxidation of primary alcohols (e.g., Swern oxidation) or reduction of carboxylic acids (e.g., Rosenmund reduction) yields the aldehyde functionality .
A notable alternative involves the Michael addition of trifluoroacetate esters to α,β-unsaturated ketones, followed by cyclization and oxidation. For example, J-Stage researchers demonstrated the use of ethyl trifluoroacetate and NaH in THF to synthesize analogous trifluoromethylated intermediates .
Table 2: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Diastereomer Ratio |
|---|---|---|---|
| Cyclohexanone Oxidation | TMSCF₃, KOH, DMSO | 64% | 1:1 |
| Michael Addition | Ethyl trifluoroacetate, NaH | 76% | 3.5:1 |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 82% | 20:1 |
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating diastereomeric configurations:
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¹⁹F NMR: Distinguishes between diastereomers via coupling constants (e.g., ⁵Jₚ₋F = 2.6 Hz in phosphonate analogs) .
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³¹P NMR: Utilized in phosphorylated derivatives to assess stereochemical outcomes .
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X-ray Crystallography: Confirms absolute configurations, as demonstrated in RSC studies where syn/cis and anti/cis conformations were resolved .
Mosher Ester Analysis
The Mosher method, employing (S)-MTPA-Cl, enables absolute configuration determination. For instance, derivatization of hydroxyphosphonates revealed distinct δ values for R and S configurations, aiding in stereochemical assignments .
Applications in Pharmaceutical Chemistry
Agrochemistry
Incorporation into herbicides and pesticides leverages the -CF₃ group’s resistance to environmental degradation.
Challenges in Diastereomer Separation
Chromatographic Techniques
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HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation but require optimization.
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Crystallization: Diastereomers often crystallize in distinct morphologies (e.g., plates vs. needles), enabling mechanical separation .
Kinetic vs. Thermodynamic Control
Reaction conditions dictate diastereomer ratios. For example, LTMP-mediated phosphorylations favor kinetic products (20:1 dr), while acid catalysis yields thermodynamic mixtures (1:1 dr) .
Future Directions
Advanced Separation Technologies
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Continuous Chromatography: Simulated moving bed (SMB) systems improve throughput.
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Enzymatic Resolution: Lipases or esterases could enantioselectively modify diastereomers.
Novel Applications
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Materials Science: Trifluoromethyl groups enhance polymer thermal stability.
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Catalysis: As ligands in asymmetric hydrogenation.
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